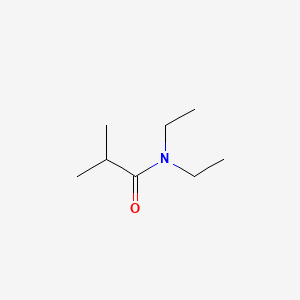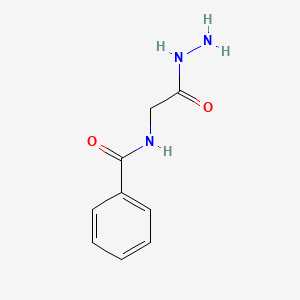
3,5-Dimethylbiphenyl-4-amine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 3,5-Dimethylbiphenyl-4-amine were not found, amines in general can be synthesized through various methods. For instance, one method involves the reaction of a primary alkyl halide with ammonia, leading to the formation of primary, secondary, and tertiary amines .Chemical Reactions Analysis
Amines, including 3,5-Dimethylbiphenyl-4-amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación
Metabolic Studies
3,4-Dimethylaniline, a compound structurally similar to 3,5-Dimethylbiphenyl-4-amine, has been studied for its metabolism in rats, highlighting its carcinogenic properties and its potential to induce tumours in certain conditions (Boyland & Sims, 1959).
Reductive Amination Reaction Studies
A study involved the application of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog in the reductive amination reaction using the Multipin™ method of solid-phase synthesis. It evaluated the performance of these compounds with primary amines like aniline and 4-nitroaniline, indicating broad applicability (Bui et al., 2004).
Catalysis and Synthesis
- Group 4 biaryl amidate complexes, derived from 3,5-Dimethylbiphenyl-4-amine, were synthesized and studied for their application in catalytic hydroamination/cyclization of aminoalkenes. These complexes presented varying nuclearity and catalytic efficacy depending on the steric bulk of the amide substituents (Gott et al., 2007).
- Lanthanide-catalyzed enantioselective hydroamination/cyclisation of aminoalkenes using ligands derived from 3,5-Dimethylbiphenyl-4-amine was explored, highlighting the potential of these catalysts in organic synthesis (O'Shaughnessy & Scott, 2003).
Chemical Analysis
- The analysis of phenylethylamines in biological tissues was enhanced by using 3,5-dinitro-4-trifluoromethyl derivatives, showcasing the relevance of structurally similar compounds in analytical chemistry for sensitive quantitative analysis (Edwards & Blau, 1972).
Experimental and Theoretical Chemistry Studies
- An in-depth experimental and theoretical analysis was performed on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (structurally related to 3,5-Dimethylbiphenyl-4-amine). The study included NMR, FT-Raman, FT-IR, UV–Visible spectroscopies, and Density functional theory (DFT) calculations, providing insights into the compound's properties and potential applications (Fatima et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dimethyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPHINPQMXHNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203305 | |
| Record name | (1,1'-Biphenyl)-4-amine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbiphenyl-4-amine | |
CAS RN |
54810-82-1 | |
| Record name | (1,1'-Biphenyl)-4-amine, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-amine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylbiphenyl-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z62N5QYG7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)





